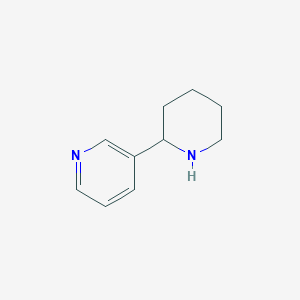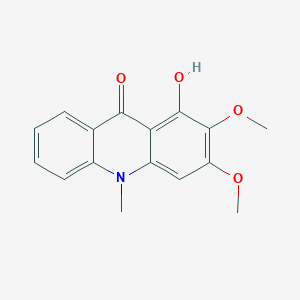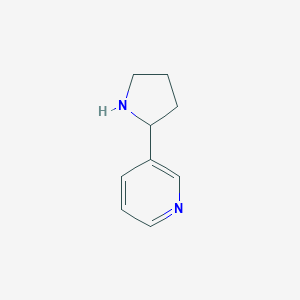
3,5-ジヒドロキシ-4',7-ジメトキシフラボン
概要
説明
ケンフェロール-7,4’-ジメチルエーテルは、ショウガ科の植物であるZingiber phillipseaeやカバノキ科の植物であるBetula exilisなど、さまざまな植物種に自然に存在するフラボノイド化合物です . この化合物は、抗酸化、抗炎症、抗菌作用で知られています . この化合物は、その潜在的な治療用途のために、科学研究において大きな注目を集めています。
科学的研究の応用
Kaempferol-7,4’-dimethyl ether has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying flavonoid chemistry and reaction mechanisms.
作用機序
ケンフェロール-7,4’-ジメチルエーテルは、さまざまな分子標的および経路を通じてその効果を発揮します。
生化学分析
Biochemical Properties
3,5-Dihydroxy-4’,7-dimethoxyflavone has been shown to interact with various biomolecules. For instance, it has been found to interact with nucleic acids, forming a complex that has been investigated for various applications
Cellular Effects
The cellular effects of 3,5-Dihydroxy-4’,7-dimethoxyflavone are diverse. It has been reported to exhibit antagonistic effects against the promastigote form of Leishmania donovani, a protozoan parasite . It has also been found to interact with nucleic acids, which could potentially influence cell function .
Molecular Mechanism
It has been suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been noted that the fluorescence of this compound increased several-fold upon binding to dsDNA .
準備方法
合成経路と反応条件
ケンフェロール-7,4’-ジメチルエーテルは、ケンフェロールのメチル化によって合成することができます。 このプロセスは、炭酸カリウムなどの塩基の存在下で、硫酸ジメチルまたはヨウ化メチルなどのメチル化剤を使用します . この反応は、通常、アセトンまたはジメチルホルムアミドなどの有機溶媒中で還流条件下で行われます。
工業生産方法
ケンフェロール-7,4’-ジメチルエーテルの工業生産には、植物源からのケンフェロールの抽出、それに続く化学的メチル化が含まれます。 抽出プロセスには、溶媒抽出、精製、結晶化が含まれます。 メチル化工程は、合成経路と同様ですが、工業用途に合わせてスケールアップされています .
化学反応の分析
反応の種類
ケンフェロール-7,4’-ジメチルエーテルは、以下を含むさまざまな化学反応を起こします。
酸化: キノン類などの酸化された誘導体に変換されます。
還元: 還元反応により、ジヒドロ誘導体に変換されます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
生成される主要な生成物
これらの反応から生成される主な生成物には、酸化フラボノイド、還元フラボノイド、さまざまな置換誘導体などがあります .
科学研究への応用
ケンフェロール-7,4’-ジメチルエーテルは、さまざまな科学研究に応用されています。
化学: フラボノイド化学および反応機構の研究におけるモデル化合物として使用されます。
生物学: 抗酸化、抗炎症、抗菌効果など、重要な生物活性があります.
医学: 研究によると、特に癌細胞の増殖を阻害し、アポトーシスを誘導することにより、癌療法に潜在的な可能性があることが示されています.
類似化合物との比較
類似化合物
ケンフェロール: ケンフェロール-7,4’-ジメチルエーテルの親化合物であり、同様の抗酸化作用と抗炎症作用で知られています.
独自性
ケンフェロール-7,4’-ジメチルエーテルは、その特定のメチル化パターンにより、親化合物であるケンフェロールに比べて疎水性と生体利用能が向上しています . この修飾は、生物学的標的との相互作用にも影響を与え、治療研究に貴重な化合物となっています。
特性
IUPAC Name |
3,5-dihydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-21-10-5-3-9(4-6-10)17-16(20)15(19)14-12(18)7-11(22-2)8-13(14)23-17/h3-8,18,20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBAXKKOXPLOBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70165751 | |
| Record name | 3,5-Dihydroxy-7-methoxy-2-(4-methoxyphenyl)-4-benzopyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15486-33-6 | |
| Record name | Kaempferol-7,4′-dimethyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15486-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dihydroxy-4',7-dimethoxyflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015486336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dihydroxy-7-methoxy-2-(4-methoxyphenyl)-4-benzopyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dihydroxy-7-methoxy-2-(4-methoxyphenyl)-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.906 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-DIHYDROXY-4',7-DIMETHOXYFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4D3RA49HD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known natural sources of 3,5-Dihydroxy-4',7-dimethoxyflavone?
A1: 3,5-Dihydroxy-4',7-dimethoxyflavone has been isolated from a variety of plant sources, including:
- Pogostemon cablin (Blance) Benth: This plant, also known as Patchouli, is known for its essential oil used in perfumes. []
- Tamarix aphylla L.: This species, commonly known as Athel tamarisk, is a tree known for its drought tolerance. [, ]
- Zingiber phillipseae: This plant belongs to the ginger family and is native to Southeast Asia. []
- Polyalthia parviflora: This species is a tree belonging to the Annonaceae family, commonly found in India. []
- Aletris spicata: This plant is a member of the lily family, traditionally used in Chinese medicine. []
- Argyreia acuta Lour: This climbing shrub is used in traditional medicine for various purposes. []
- Lagotis yunnanesis W.W.Smith: This species belongs to the Plantaginaceae family and is found in the Yunnan province of China. []
- Alpinia sichuanensis Z.Y.Zhu: This plant is a member of the ginger family and is native to Sichuan, China. []
Q2: What is the molecular formula and weight of 3,5-Dihydroxy-4',7-dimethoxyflavone?
A2: The molecular formula of 3,5-Dihydroxy-4',7-dimethoxyflavone is C17H14O6. Its molecular weight is 314.28 g/mol.
Q3: What spectroscopic data is available for the structural characterization of 3,5-Dihydroxy-4',7-dimethoxyflavone?
A3: The structures of isolated 3,5-Dihydroxy-4',7-dimethoxyflavone has been elucidated using various spectroscopic techniques, including:
- NMR (Nuclear Magnetic Resonance): This technique provides information about the number and types of atoms in a molecule and their connectivity. [, , , , , , , ]
- IR (Infrared Spectroscopy): IR spectroscopy identifies functional groups present in the molecule by analyzing their characteristic vibrations. [, ]
- MS (Mass Spectrometry): This technique helps determine the molecular weight and fragmentation pattern of the compound, aiding in structure elucidation. [, ]
- UV (Ultraviolet-Visible Spectroscopy): UV spectroscopy provides information about the compound's electronic transitions and can help identify conjugated systems, such as those found in flavonoids. []
Q4: Has 3,5-Dihydroxy-4',7-dimethoxyflavone shown any promising biological activities?
A4: Yes, research suggests 3,5-Dihydroxy-4',7-dimethoxyflavone exhibits various biological activities:
- Anti-inflammatory activity: Studies show that it can inhibit the production of inflammatory mediators like nitric oxide (NO), reactive oxygen species (ROS), and tumor necrosis factor (TNF-α). It was also found to inhibit T-cell proliferation, further supporting its potential as an anti-inflammatory agent. [, ]
- Antioxidant activity: The compound exhibits higher antioxidant activity compared to butylated hydroxytoluene (BHT), a common synthetic antioxidant. []
- Antibacterial activity: Studies have demonstrated its activity against Staphylococcus aureus and Escherichia coli, common bacterial strains. []
- Hepatoprotective activity: Research suggests protective effects against carbon tetrachloride (CCl4)-induced liver injury in mice. This protection is attributed to its antioxidant, anti-apoptotic, and anti-angiogenic properties. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


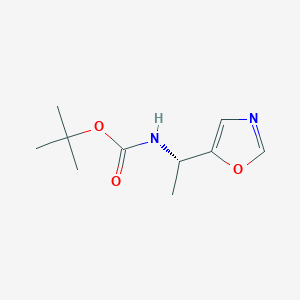


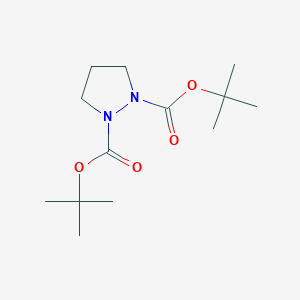
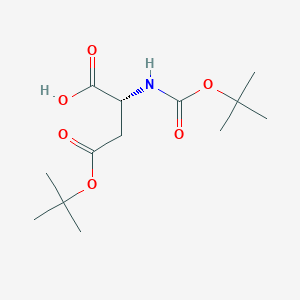
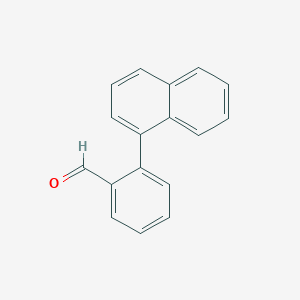



![[(Benzothiazol-2-yl)sulfinyl]acetonitrile](/img/structure/B190299.png)
